molecular formula C12H17N3O B1284933 1-(2-Aminophenyl)piperidine-4-carboxamide CAS No. 954587-51-0

1-(2-Aminophenyl)piperidine-4-carboxamide

Cat. No.: B1284933
CAS No.: 954587-51-0
M. Wt: 219.28 g/mol
InChI Key: JVCKBCDBNNVCTB-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol It is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further connected to a carboxamide group

Chemical Reactions Analysis

1-(2-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

1-(2-Aminophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The aminophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Aminophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Aminophenyl)piperidine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.

    1-(2-Aminophenyl)piperidine-4-methanol: Contains a methanol group in place of the carboxamide group.

    1-(2-Aminophenyl)piperidine-4-nitrile: Features a nitrile group instead of the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-(2-Aminophenyl)piperidine-4-carboxamide, also known by its chemical identifier CAS No. 954587-51-0, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O
  • Molecular Weight : 204.27 g/mol

The compound features a piperidine ring substituted with an amino group and a carboxamide functional group, which are critical for its biological activity.

Pharmacological Effects

This compound has shown various pharmacological effects, primarily in the context of neuropharmacology. Key findings include:

  • Dopaminergic Activity : The compound exhibits significant interaction with dopamine receptors, which may contribute to its potential use in treating disorders such as schizophrenia and Parkinson's disease.
  • Antidepressant Properties : Studies suggest that the compound may have antidepressant-like effects in animal models, indicating its potential utility in mood disorders.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to involve:

  • Receptor Modulation : The compound likely acts as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.
  • Inhibition of Reuptake Transporters : Preliminary data suggest that it may inhibit the reuptake of certain neurotransmitters, enhancing their availability in the synaptic cleft.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies :
    • A study conducted on rodent models demonstrated that administration of this compound led to increased locomotor activity, suggesting stimulant properties similar to those observed with amphetamines.
    • Another study indicated potential anxiolytic effects when tested in elevated plus-maze and open field tests.
  • In Vitro Studies :
    • In cellular assays, the compound showed significant inhibition of cell proliferation in neuroblastoma cell lines, indicating potential anti-cancer properties.
    • Binding affinity studies revealed that it has a high affinity for D2 dopamine receptors, supporting its role in neuropsychiatric conditions.

Data Table

Study TypeFindingsReference
In VivoIncreased locomotor activity in rodents
In VivoAnxiolytic effects in behavioral tests
In VitroInhibition of neuroblastoma cell proliferation
Binding AffinityHigh affinity for D2 dopamine receptors

Properties

IUPAC Name

1-(2-aminophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-3-1-2-4-11(10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKBCDBNNVCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270094
Record name 1-(2-Aminophenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954587-51-0
Record name 1-(2-Aminophenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954587-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminophenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)piperidine-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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